molecular formula C20H28N2O3S B3002777 (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 865174-30-7

(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B3002777
CAS No.: 865174-30-7
M. Wt: 376.52
InChI Key: WZQAYRRMHGETGG-MRCUWXFGSA-N
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Description

(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a benzothiazole-derived compound characterized by a unique Z-configuration at the imine bond of the thiazole ring. Key structural features include:

  • 6-ethoxy substituent: Enhances solubility due to its polar ether group.
  • Cyclohexanecarboxamide group: Contributes to lipophilicity and stereochemical complexity.

This compound is hypothesized to exhibit biological activity due to its structural similarity to benzothiazole-based therapeutics, which are often associated with kinase inhibition or receptor modulation .

Properties

IUPAC Name

N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-3-24-13-12-22-17-11-10-16(25-4-2)14-18(17)26-20(22)21-19(23)15-8-6-5-7-9-15/h10-11,14-15H,3-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQAYRRMHGETGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O5SC_{18}H_{22}N_{2}O_{5}S, with a molecular weight of 378.44 g/mol. Its structural features include a benzothiazole core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2-amine with cyclohexanecarboxylic acid derivatives under acidic or basic conditions. The reaction is optimized to yield high-purity products suitable for biological testing.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of benzothiazole derivatives, including this compound. Notably, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell Lines TestedIC50 (µM)Reference
2cA54912.5
2cMCF7-MDR15.0
2cHT108010.0

These results indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown that it exhibits moderate inhibitory effects on gram-positive bacteria such as Staphylococcus aureus and certain fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Candida albicans64

These findings suggest potential therapeutic applications in treating infections caused by resistant microbial strains.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and survival pathways. For instance, it may inhibit key enzymes or receptors that regulate apoptotic processes in cancer cells or modulate bacterial efflux pumps in antimicrobial activity.

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on various benzothiazole derivatives highlighted that compounds similar to (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene) exhibited significant cytotoxicity against A549 lung cancer cells, demonstrating potential as a lead compound for further development in oncology .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzothiazole derivatives revealed that compounds structurally related to (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene) had notable activity against Staphylococcus aureus, suggesting its utility in treating skin infections .

Comparison with Similar Compounds

Structural Differences

Feature Target Compound Patent Compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide)
Benzothiazole substituent 6-ethoxy 6-trifluoromethyl
Side chain at position 3 2-ethoxyethyl (flexible ether chain) Absent; replaced by hydrogen or simple alkyl groups
Amide group Cyclohexanecarboxamide (aliphatic carboxamide) Phenylacetamide (aromatic acetamide with methoxy substitutions)
Electronic effects Electron-donating ethoxy groups Electron-withdrawing trifluoromethyl group

Physicochemical Properties (Theoretical)

Property Target Compound Patent Compounds
LogP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity due to CF₃)
Solubility (aq.) Improved (ethoxy groups enhance polarity) Reduced (CF₃ and aromatic groups dominate)
Molecular Weight ~420 g/mol ~350–400 g/mol

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